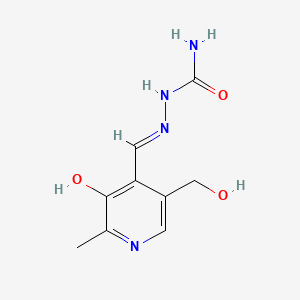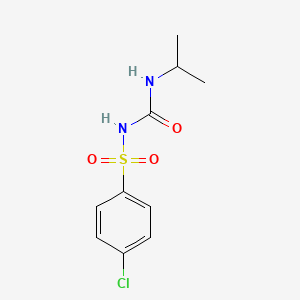
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea is an organic compound that belongs to the class of sulfonylureas It is characterized by the presence of a sulfonyl group attached to a urea moiety, with a 4-chlorophenyl group and a propan-2-yl group as substituents
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of urea. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylureas.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea involves its interaction with specific molecular targets. In the context of its potential use as an antidiabetic agent, it is believed to act by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea can be compared with other sulfonylureas such as:
- Tolbutamide
- Glibenclamide
- Glipizide
While these compounds share a common sulfonylurea structure, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can influence its efficacy, potency, and side effect profile in therapeutic applications.
Propiedades
Número CAS |
2281-78-9 |
|---|---|
Fórmula molecular |
C10H13ClN2O3S |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) |
Clave InChI |
PDOVTZKFRPAFHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



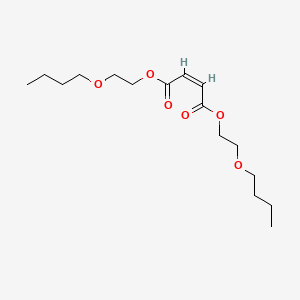
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
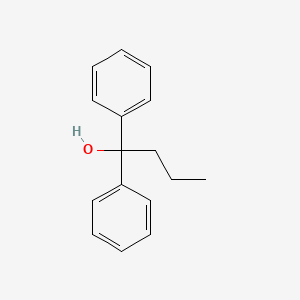
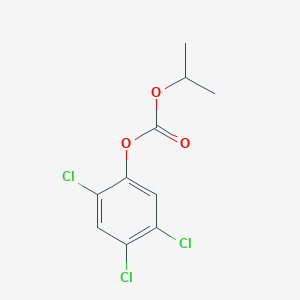
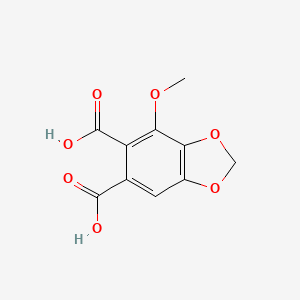
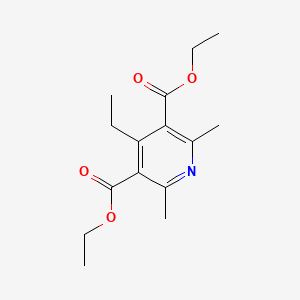

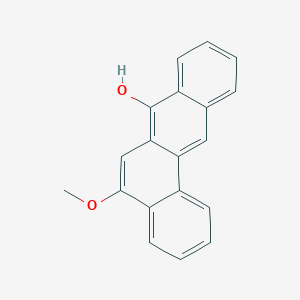
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
